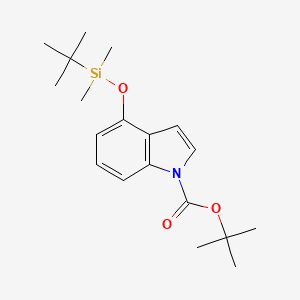
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole is a complex organic compound featuring a combination of triazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-benzyl-1H-1,2,4-triazole, which is then alkylated with a suitable alkylating agent to introduce the methylthiazole moiety . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or thiazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiazole rings .
Scientific Research Applications
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like aromatase, which is involved in the biosynthesis of estrogens . The compound’s ability to form hydrogen bonds with target molecules enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its broad range of pharmacological activities, including antimicrobial and anticancer properties.
Thiazole: Commonly found in various bioactive molecules and used in the synthesis of pharmaceuticals.
Uniqueness
What sets 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole apart is its unique combination of triazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a wider range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H19N7S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
5-[2-[2-benzyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]ethyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C18H19N7S/c1-14-16(26-13-20-14)7-8-18-22-17(10-24-12-19-11-21-24)23-25(18)9-15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3 |
InChI Key |
PSOUQVYTCVTYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCC2=NC(=NN2CC3=CC=CC=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


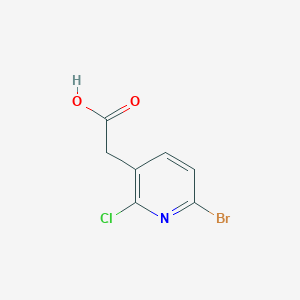
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
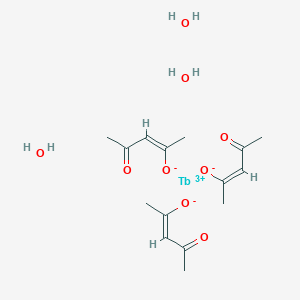
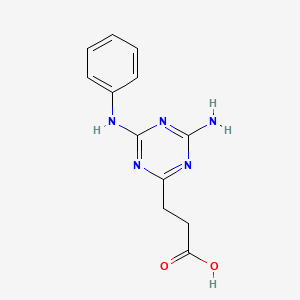
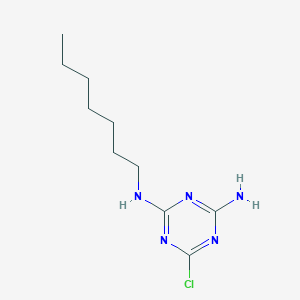
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
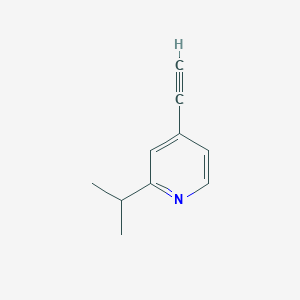


![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
